molecular formula C20H18FN5O3 B11234667 N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11234667
M. Wt: 395.4 g/mol
InChI Key: HDCDSWSFIPGPNS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indazole moiety, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the indazole ring, along with other functional groups, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines, under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of the indazole and pyrrolidine moieties, along with the specific functional groups that confer distinct biological activities. This unique structure allows for targeted interactions with molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18FN5O3/c1-11(27)22-13-5-7-14(8-6-13)23-20(29)12-9-17(28)26(10-12)19-18-15(21)3-2-4-16(18)24-25-19/h2-8,12H,9-10H2,1H3,(H,22,27)(H,23,29)(H,24,25)

InChI Key

HDCDSWSFIPGPNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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